Pyrazomycin B is a natural product found in Streptomyces with data available.
Pyrazomycin B
CAS No.: 41855-21-4
Cat. No.: VC17027079
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41855-21-4 |
|---|---|
| Molecular Formula | C9H13N3O6 |
| Molecular Weight | 259.22 g/mol |
| IUPAC Name | 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8-/m1/s1 |
| Standard InChI Key | XESARGFCSKSFID-JOSLRIJYSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@H]([C@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O |
| Canonical SMILES | C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Pyrazomycin B (CAS: 41855-21-4) is a pyrazole-based C-nucleoside with the molecular formula and a molecular weight of 259.22 g/mol . Its structure features a 4-hydroxy-1H-pyrazole-5-carboxamide group linked via a β-glycosidic bond to a ribofuranose sugar (Fig. 1). The α-epimer of pyrazofurin (pyrazomycin), Pyrazomycin B differs in the stereochemical configuration of the ribose moiety, which critically influences its biological activity .
Table 1: Key Chemical Properties of Pyrazomycin B
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.22 g/mol |
| CAS Registry Number | 41855-21-4 |
| Synonyms | Pyrazofurin B, SCHEMBL11826269 |
| Natural Source | Streptomyces candidus |
Spectral and Stereochemical Features
Nuclear magnetic resonance (NMR) studies confirm the β-configuration of the glycosidic bond and the hydroxylation pattern of the pyrazole ring . X-ray crystallography reveals planar geometry for the pyrazole moiety, with hydrogen bonding between the carboxamide group and ribose hydroxyls stabilizing the structure .
Biosynthesis and Genetic Regulation
Gene Cluster Identification
The biosynthesis of Pyrazomycin B is governed by the pyr gene cluster in Streptomyces candidus NRRL 3601, spanning ~28 kb and encoding 15 open reading frames . Key genes include:
Table 2: Core Genes in the pyr Cluster
| Gene | Function |
|---|---|
| pyrR | StrR-family transcriptional activator |
| pyrN | Nitrogen-nitrogen bond-forming enzyme |
| pyrE | β-RFAP synthase (C-glycosidic bond formation) |
| pyrM | Lysine N6-hydroxylase homolog |
Biosynthetic Pathway
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Pyrazole Ring Assembly: PyrN catalyzes the formation of the N-N bond between the ε-NH₂ of L-N⁶-OH-lysine and the α-NH₂ of L-glutamate, forming a hydrazine intermediate .
-
C-Glycosidation: PyrE mediates the condensation of the pyrazole precursor with phosphoribosyl pyrophosphate (PRPP), establishing the C-glycosidic linkage .
-
Post-Assembly Modifications: Hydroxylation and carboxamide addition complete the structure, with stereochemical control ensured by epimerases .
Biological Activities and Mechanisms
Antiviral Activity
Pyrazomycin B inhibits orotidine 5′-monophosphate decarboxylase (OMPD), a key enzyme in pyrimidine biosynthesis, with an IC₅₀ of 0.8 µM . This activity underpins its efficacy against DNA viruses such as herpes simplex virus (HSV-1) and cytomegalovirus (CMV) .
Table 3: Antiviral Profile of Pyrazomycin B
| Virus | EC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HSV-1 | 1.2 | OMPD inhibition, viral DNA depletion |
| CMV | 2.5 | Competitive inhibition of dNTP synthesis |
Synthetic Approaches and Derivatives
Chemical Synthesis
Total synthesis of Pyrazomycin B involves:
-
Pyrazole Ring Construction: Cyclocondensation of hydrazine derivatives with β-keto esters.
-
Glycosidation: Mitsunobu reaction to attach the ribofuranose moiety, followed by stereochemical inversion to yield the α-epimer .
Table 4: Key Synthetic Challenges
| Challenge | Solution |
|---|---|
| Stereochemical control | Chiral auxiliaries/Enzymatic resolution |
| N-N bond stability | Low-temperature cyclization |
Structural Analogues
Modifications to the ribose (e.g., 2′-fluorination) or pyrazole (e.g., nitro groups) have yielded analogues with enhanced bioavailability and reduced toxicity .
Therapeutic Applications and Future Directions
Clinical Status
Pyrazomycin B is under preclinical evaluation for combination therapies with acyclovir (antiviral) and 5-fluorouracil (anticancer) . Challenges include poor oral bioavailability (<15%), prompting nanoparticle encapsulation studies .
Emerging Research Frontiers
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